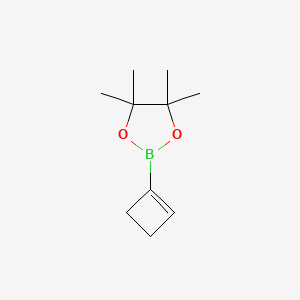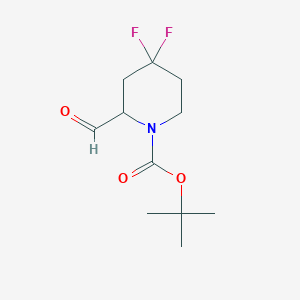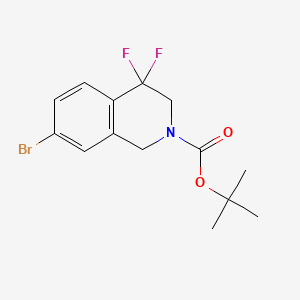
Suc-DL-Val-DL-Pro-DL-Phe-pNA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Suc-Val-Pro-Phe-pNA is a synthetic peptide substrate commonly used in biochemical research to study the activity of proteases, particularly cathepsin G. This compound is designed to mimic natural peptide substrates and is utilized to detect and quantify enzyme activity in various biological and medical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Suc-Val-Pro-Phe-pNA is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the stepwise construction of peptides by coupling amino acids in a specific sequence. The process involves the following steps:
Initiation: The first amino acid (valine) is attached to a solid resin support.
Coupling: Each subsequent amino acid (sucrose, proline, phenylalanine) is added sequentially using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA) to release the final product.
Industrial Production Methods: Industrial production of Suc-Val-Pro-Phe-pNA follows similar principles but on a larger scale, often involving automated peptide synthesizers to enhance efficiency and consistency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and identity of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions: Suc-Val-Pro-Phe-pNA primarily undergoes proteolytic cleavage reactions, where proteases such as cathepsin G cleave the peptide at specific sites.
Common Reagents and Conditions:
Proteases: Cathepsin G, trypsin, chymotrypsin, etc.
Conditions: Optimal pH and temperature conditions vary depending on the specific protease used.
Major Products Formed: The cleavage of Suc-Val-Pro-Phe-pNA by proteases results in the release of p-nitroaniline (pNA), which can be quantified spectrophotometrically due to its absorbance at 405 nm.
Applications De Recherche Scientifique
Suc-Val-Pro-Phe-pNA is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate to measure the activity of various proteases, including cathepsin G, trypsin, and chymotrypsin.
Drug Discovery: It aids in the screening of potential protease inhibitors, which are important in the development of therapeutic agents for diseases such as cancer and inflammatory disorders.
Biological Studies: It is used to investigate the role of proteases in biological processes, such as apoptosis, immune response, and tissue remodeling.
Mécanisme D'action
Suc-Val-Pro-Phe-pNA is designed to be specifically cleaved by proteases at the phenylalanine residue. The cleavage releases p-nitroaniline, which can be detected and quantified. The mechanism involves the recognition and binding of the peptide substrate by the protease, followed by the hydrolysis of the peptide bond.
Molecular Targets and Pathways:
Proteases: The primary molecular targets are proteases such as cathepsin G, trypsin, and chymotrypsin.
Pathways: The cleavage of Suc-Val-Pro-Phe-pNA by these proteases is part of the broader proteolytic pathways involved in protein degradation and turnover.
Comparaison Avec Des Composés Similaires
Suc-Ala-Ala-Pro-Phe-pNA
Z-Val-Pro-Phe-pNA
Z-Arg-Arg-Arg-pNA
Propriétés
IUPAC Name |
4-[[3-methyl-1-[2-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N5O8/c1-18(2)26(32-24(35)14-15-25(36)37)29(40)33-16-6-9-23(33)28(39)31-22(17-19-7-4-3-5-8-19)27(38)30-20-10-12-21(13-11-20)34(41)42/h3-5,7-8,10-13,18,22-23,26H,6,9,14-17H2,1-2H3,(H,30,38)(H,31,39)(H,32,35)(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIRAWWVNQTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
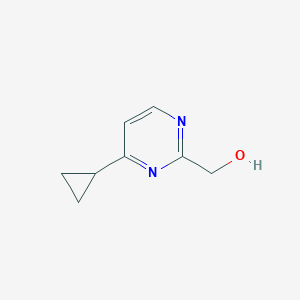
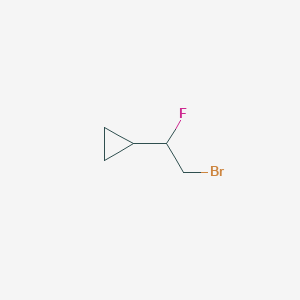
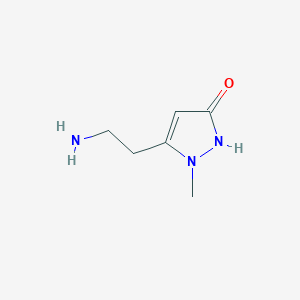
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
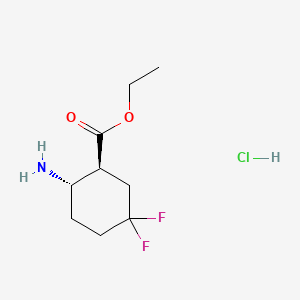
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)
